O)-4-Carboxy-butyrylamino}-pentanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O)-4-Carboxy-butyrylamino}-pentanedioic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple carboxyl and amino groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O)-4-Carboxy-butyrylamino}-pentanedioic acid typically involves multi-step organic reactions. One common method includes the protection of amino groups, followed by the introduction of carboxyl groups through esterification or amidation reactions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, such as temperature, pressure, and pH, to achieve efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
O)-4-Carboxy-butyrylamino}-pentanedioic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, acids, and bases under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
O)-4-Carboxy-butyrylamino}-pentanedioic acid has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of O)-4-Carboxy-butyrylamino}-pentanedioic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-Carboxy-butyrylamino-pentanedioic acid
- 2-Benzyloxycarbonylamino-carboxy-butyrylamino-pentanedioic acid
Uniqueness
O)-4-Carboxy-butyrylamino}-pentanedioic acid stands out due to its unique combination of functional groups, which provide it with distinct chemical properties and reactivity. This makes it a valuable compound for various applications that similar compounds may not be suitable for.
Properties
Molecular Formula |
C35H42N8O15 |
---|---|
Molecular Weight |
814.8 g/mol |
IUPAC Name |
(2R)-2-[[(4S)-4-[[(4S)-4-[[(4S)-4-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C35H42N8O15/c36-35-42-28-27(30(50)43-35)18(15-37-28)6-3-16-1-4-17(5-2-16)29(49)41-22(34(57)58)9-13-25(46)39-20(32(53)54)7-11-23(44)38-19(31(51)52)8-12-24(45)40-21(33(55)56)10-14-26(47)48/h1-2,4-5,15,19-22H,3,6-14H2,(H,38,44)(H,39,46)(H,40,45)(H,41,49)(H,47,48)(H,51,52)(H,53,54)(H,55,56)(H,57,58)(H4,36,37,42,43,50)/t19-,20-,21+,22-/m0/s1 |
InChI Key |
DICHBVJYDUDAIQ-KJJMTIBFSA-N |
Isomeric SMILES |
C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)N[C@H](CCC(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O |
Canonical SMILES |
C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.